An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Introduction and Strategic Importance
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the unique combination of its substituents: a reactive sulfonyl chloride group, a metabolically stable and lipophilic trifluoromethyl group, and sterically hindering ortho-dichloro groups. This arrangement provides a versatile scaffold for the synthesis of complex molecules with tailored biological activities.
Identified by the CAS Number 175205-76-2, this compound serves as a critical building block for introducing the 2,6-dichloro-4-(trifluoromethyl)phenylsulfonyl moiety into target structures. The trifluoromethyl (CF₃) group is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The dichloro substitution pattern not only influences the electronic nature of the benzene ring but also provides conformational restriction, a key strategy in rational drug design.
This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a field-proven synthesis protocol, reactivity profile, and essential safety considerations, designed to empower researchers in leveraging this valuable synthetic intermediate.
Chemical Structure and Physicochemical Properties
The molecular structure of 2,6-dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride consists of a central benzene ring functionalized with a sulfonyl chloride group (-SO₂Cl) at position 1, two chlorine atoms at positions 2 and 6, and a trifluoromethyl group (-CF₃) at position 4.
Caption: Chemical structure of 2,6-dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 175205-76-2 | [2][3] |
| Molecular Formula | C₇H₂Cl₃F₃O₂S | [2][3] |
| Molecular Weight | 313.51 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 47 °C | [2] |
| Boiling Point | 297.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [2] |
| Sensitivity | Moisture sensitive | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Protocol: A Modified Sandmeyer Approach
The most reliable and scalable synthesis of aryl sulfonyl chlorides from anilines is achieved through a modified Sandmeyer reaction.[4] This method involves the diazotization of the corresponding aniline precursor, 2,6-dichloro-4-(trifluoromethyl)aniline, followed by reaction with sulfur dioxide in the presence of a copper salt catalyst. The low temperature required for the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) chloride catalyst facilitates the radical decomposition of the diazonium salt and the subsequent introduction of the sulfonyl chloride moiety.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.[4][5][6]
Step 1: Preparation of Sulfur Dioxide Solution
-
In a well-ventilated fume hood, add thionyl chloride (SOCl₂) dropwise to chilled water (0 °C) with vigorous stirring. Causality: This exothermic reaction generates sulfur dioxide (SO₂) in situ.
-
Allow the solution to warm to approximately 15 °C over several hours.
-
Add a catalytic amount of copper(I) chloride (CuCl) to the solution and cool the mixture to between -5 °C and 0 °C in an ice/acetone bath.
Step 2: Diazotization of the Aniline Precursor
-
In a separate reaction vessel, prepare a slurry of 2,6-dichloro-4-(trifluoromethyl)aniline in concentrated hydrochloric acid (HCl), maintaining the temperature below 30 °C with an ice bath.
-
Cool the slurry to -5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature is strictly maintained between -5 °C and 0 °C. Causality: This step forms the critical diazonium salt intermediate. Low temperatures are essential to prevent its decomposition.
-
Stir the resulting slurry for an additional 10-15 minutes at this temperature.
Step 3: Sandmeyer Reaction and Product Formation
-
Slowly add the cold diazonium salt slurry from Step 2 to the sulfur dioxide solution from Step 1 over 30-60 minutes. The temperature of the reaction mixture must be kept between -5 °C and 0 °C.
-
Observe for the precipitation of a solid product as the reaction proceeds.
-
Once the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60-90 minutes to ensure the reaction goes to completion.
Step 4: Isolation and Purification
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid copiously with cold water to remove any residual acids and copper salts.
-
Dry the product under vacuum to yield 2,6-dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. The product is often used in the next step without further purification.
Caption: Workflow for the synthesis of the target sulfonyl chloride.
Reactivity Profile and Key Applications
The synthetic utility of 2,6-dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms, a chlorine atom, and the electron-withdrawing aromatic ring, making it a prime target for nucleophilic attack.
Formation of Sulfonamides: The most common application is its reaction with primary or secondary amines to form stable sulfonamides. This reaction typically proceeds smoothly in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[7] Sulfonamides are a privileged functional group in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anti-inflammatory drugs.
Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters. This transformation is also typically carried out in the presence of a base.
The trifluoromethyl group and the dichloro substituents are generally inert under these conditions, making this compound an excellent reagent for selectively introducing the 2,6-dichloro-4-(trifluoromethyl)phenylsulfonyl group into a molecule, a strategy often employed to enhance the pharmacokinetic profile of drug candidates.[8]
Caption: General reaction scheme illustrating the formation of a sulfonamide.
Spectroscopic Validation
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons on the benzene ring.
-
¹⁹F NMR: The fluorine NMR spectrum will display a sharp singlet, characteristic of the -CF₃ group.[9][10]
-
IR Spectroscopy: The infrared spectrum provides definitive evidence of the sulfonyl chloride functional group, with strong, characteristic absorption bands appearing in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[11]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, the isotopic pattern of this peak will be characteristic of a molecule containing three chlorine atoms, providing unambiguous confirmation of the elemental composition.
Safety and Handling
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a reactive and corrosive chemical that requires careful handling.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[12] It is highly sensitive to moisture and reacts with water, potentially violently, to liberate corrosive hydrogen chloride gas.[12][13]
-
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[12]
-
Avoid inhalation of dust or vapors.
-
Keep away from water and moisture. All glassware and reagents should be thoroughly dried before use.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][12]
-
Hazardous Decomposition: Upon decomposition, it can release toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides, hydrogen chloride, and hydrogen fluoride.[12][13]
References
- Vertex AI Search. (2025). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate.
- Biosynth. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Bio-protocol. (n.d.). General procedure for the synthesis of sulfonyl chloride (2a and 2b).
- University of Pennsylvania. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline.
- Google Patents. (n.d.). CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
- Google Patents. (n.d.). EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride.
- ChemicalBook. (n.d.). 2,6-DICHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 175205-76-2.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonyl chloride.
- Airgas. (2021). SAFETY DATA SHEET.
- Oakwood Chemical. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Green Chemistry (RSC Publishing). (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | 2991-42-6.
- lookchem. (n.d.). Cas 2991-42-6,4-(Trifluoromethyl)benzene-1-sulfonyl chloride.
- lookchem. (n.d.). Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- PubChem. (n.d.). 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride.
- ChemScene. (n.d.). 2991-42-6 | 4-(Trifluoromethyl)benzene-1-sulfonyl chloride.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Royal Society of Chemistry. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation.
- Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
- BLDpharm. (n.d.). 175205-76-2|2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride 97%.
Sources
- 1. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,6-DICHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 175205-76-2 [chemicalbook.com]
- 3. 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. lookchem.com [lookchem.com]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. acdlabs.com [acdlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
